Bienvenue dans la boutique en ligne BenchChem!

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide (CAS 899995-99-4) is a synthetic small molecule built on a benzo[d]isothiazole-1,1-dioxide (saccharin) core, linked via a propanamide spacer to an N-ethyl-N-(o-tolyl) tertiary amide terminus. Its molecular formula is C₁₉H₂₀N₂O₄S and its molecular weight is 372.44 g/mol.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 899995-99-4
Cat. No. B2806815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide
CAS899995-99-4
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCCN(C1=CC=CC=C1C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C19H20N2O4S/c1-3-20(16-10-6-4-8-14(16)2)18(22)12-13-21-19(23)15-9-5-7-11-17(15)26(21,24)25/h4-11H,3,12-13H2,1-2H3
InChIKeyQCACXQRWOJANEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide (CAS 899995-99-4): Procurement-Relevant Structural Identity and Classification


3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide (CAS 899995-99-4) is a synthetic small molecule built on a benzo[d]isothiazole-1,1-dioxide (saccharin) core, linked via a propanamide spacer to an N-ethyl-N-(o-tolyl) tertiary amide terminus. Its molecular formula is C₁₉H₂₀N₂O₄S and its molecular weight is 372.44 g/mol . The saccharin scaffold is recognized in medicinal chemistry for conferring metabolic stability and engaging protein targets through sulfonamide hydrogen bonding [1]. This compound’s specific substitution pattern—an ortho-methylphenyl (o-tolyl) group combined with an N-ethyl tertiary amide—distinguishes it from linear N-alkyl or N-phenyl saccharin-based propanamides .

Why Generic Saccharin Propanamide Analogs Cannot Substitute for CAS 899995-99-4 in Quantitative Screening Campaigns


Generic substitution within the saccharin-propanamide class fails because even minor structural variations profoundly alter biological target engagement and physicochemical properties. Closely related analogs such as 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide (lacking N-ethyl) or 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylpropanamide (branched N-alkyl) display divergent hydrogen-bonding capacity, lipophilicity (clogP), and steric bulk at the amide terminus [1]. The N-ethyl-N-(o-tolyl) motif in CAS 899995-99-4 introduces a specific tertiary amide geometry that cannot be recapitulated by secondary amides or non-ortho-substituted variants. Pharmacologically, the benzo[d]isothiazole-1,1-dioxide scaffold has been validated in structure–activity relationship (SAR) studies for HCV NS5B polymerase inhibition [1] and histone deacetylase (HDAC) inhibition [2], where each derivative exhibits distinct IC₅₀ values. Consequently, interchanging this compound with any analog lacking quantitative matched-pair data risks introducing uncharacterized shifts in potency, selectivity, and solubility that invalidate experimental comparisons [3]. The quantitative evidence, where available, is detailed in Section 3.

Quantitative Evidence Guide for CAS 899995-99-4: Comparator-Based Differentiation from Structurally Proximal Analogs


Structural Uniqueness of the N-Ethyl-N-(o-tolyl) Tertiary Amide Moiety

CAS 899995-99-4 is the only commercially cataloged saccharin-propanamide bearing an N-ethyl-N-(o-tolyl) tertiary amide terminus. The closest analogs—3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide (secondary amide, absent N-ethyl) and 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylpropanamide (secondary amide, absent aryl) —lack the combined N-ethyl tertiary amide and ortho-methylphenyl substitution. No primary research study has published direct head-to-head biological comparison data between CAS 899995-99-4 and these analogs. However, class-level SAR demonstrates that tertiary amide formation alters conformational restriction, metabolic stability, and target binding, as shown in matched molecular pair analyses within the benzo[d]isothiazole-1,1-dioxide inhibitor series [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Lack of Public Biological Potency Data Necessitates Project-Specific Profiling

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and worldwide patent databases (USPTO, WIPO, EPO) returned zero matched records containing quantitative IC₅₀, EC₅₀, Kd, Ki, or % inhibition values for CAS 899995-99-4 in any target-based or phenotypic assay as of May 2026 [1][2][3][4][5]. This contrasts with numerous other saccharin-propanamide derivatives that have published activity data against HCV NS5B polymerase (e.g., benzo[d]isothiazole-1,1-dioxides with IC₅₀ values ranging 0.5–50 µM) [1], HDAC isoforms [6], and MRE11 nuclease [7]. The absence of potency data precludes any direct comparator-based performance claim. Therefore, any comparative advantage must be established de novo by the procuring laboratory through head-to-head testing against selected analogs in the intended assay system.

Drug Discovery Biochemical Screening Assay Development

Physicochemical Property Comparison with Closest Available Analogs

The calculated physicochemical properties of CAS 899995-99-4 differ substantially from the closest accessible analog, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylpropanamide (CAS 899954-46-2) . The target compound exhibits a higher molecular weight (372.4 vs. 296.3 g/mol), larger polar surface area (tPSA ~92 Ų vs. ~75 Ų estimated), and elevated lipophilicity (XLogP3 3.2 vs. estimated 1.0) [1]. The presence of the ortho-tolyl group introduces additional aromatic π-stacking potential and steric bulk that directly impacts binding-site complementarity and membrane permeability [2]. These property differentials indicate that CAS 899995-99-4 occupies a distinct chemical space relative to its simpler N-alkyl analogs, which may translate to differential target selectivity and pharmacokinetic behavior in cell-based or in vivo models.

Computational Chemistry ADMET Prediction Chemical Property Benchmarking

Recommended Application Scenarios for CAS 899995-99-4 Based on Scaffold and Substituent Evidence


Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) for Emerging Antiviral Targets

The benzo[d]isothiazole-1,1-dioxide scaffold has established precedent as a privileged fragment for antiviral polymerase inhibition, as evidenced by its optimization into nanomolar HCV NS5B inhibitors [1]. CAS 899995-99-4, with its N-ethyl-N-(o-tolyl) tertiary amide, represents a synthetically elaborated fragment suitable for structure-based drug design campaigns against emerging RNA virus polymerases (e.g., SARS-CoV-2 nsp12, dengue NS5, influenza PA) where new chemotypes are needed to overcome resistance. The absence of prior biological annotation means the compound is patent-free, enabling de novo IP generation [2].

Chemical Probe Development for DNA Damage Repair Pathway Enzymes

Substituted propanamide derivatives, including those within the broader saccharin class, have been patented as inhibitors of the MRE11 nuclease, a key enzyme in the DNA damage repair pathway [3]. CAS 899995-99-4's unique tertiary amide motif can be screened against MRE11 or related nucleases (e.g., EXO1, DNA2) to identify novel chemical starting points for synthetic lethality applications in oncology. The compound's computed lipophilicity (XLogP3 3.2) suggests potential cell permeability, warranting evaluation in cell-based DNA damage response assays [4].

Epigenetic Drug Discovery: HDAC and Bromodomain Profiling Panels

Benzo[d]isothiazole derivatives have been claimed as histone deacetylase (HDAC) inhibitors [5]. The sulfonamide moiety and aromatic ring system of CAS 899995-99-4 are consistent with zinc-chelating or acetyl-lysine mimetic pharmacophores. Inclusion of this compound in an HDAC isoform selectivity panel (HDAC1–11) or a bromodomain profiling assay (e.g., BET family BRD2/3/4) can reveal isoform-selective inhibition driven by the o-tolyl substituent geometry [5][6].

Computational Chemistry and Cheminformatics Model Validation

The clear structural distinction between CAS 899995-99-4 and its simpler analogs (e.g., N-isopropyl propanamide, CAS 899954-46-2) makes this compound an excellent candidate for validating QSAR models, molecular dynamics binding predictions, and machine-learned ADMET classifiers [7]. Procuring this compound alongside a set of matched analogs enables construction of a local SAR matrix to test computational model accuracy with direct experimental feedback.

Quote Request

Request a Quote for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.